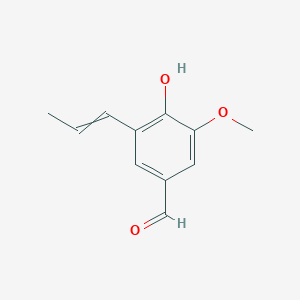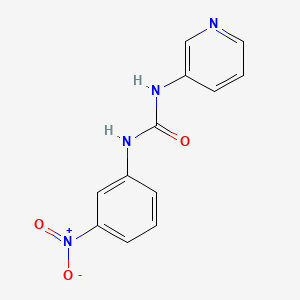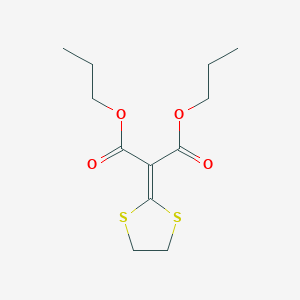
Cyclohexylamine salt of 2,4-thiazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylamine salt of 2,4-thiazolidinedione is a compound that combines cyclohexylamine and 2,4-thiazolidinedione. Cyclohexylamine is an organic compound with the formula C₆H₁₁NH₂, while 2,4-thiazolidinedione is a heterocyclic compound with the formula C₃H₃NO₂S. The combination of these two compounds results in a salt that has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylamine salt of 2,4-thiazolidinedione typically involves the reaction of cyclohexylamine with 2,4-thiazolidinedione. This reaction can be carried out under various conditions, including:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. These methods can include:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and can be scaled up for large-scale production.
Purification Techniques: Methods such as crystallization, filtration, and chromatography may be used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexylamine salt of 2,4-thiazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: Substitution reactions can occur at different positions on the thiazolidinedione ring or the cyclohexylamine moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution Reagents: Various halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can result in the formation of thiazolidine derivatives.
Substitution: Substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Cyclohexylamine salt of 2,4-thiazolidinedione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antidiabetic agent and in the treatment of other metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of cyclohexylamine salt of 2,4-thiazolidinedione involves its interaction with specific molecular targets and pathways. For example:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The compound can act as an agonist of PPARγ, which plays a role in regulating glucose and lipid metabolism.
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Cyclohexylamine salt of 2,4-thiazolidinedione can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds, including pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Cyclohexylamine Derivatives: Other derivatives of cyclohexylamine may have different pharmacological or industrial applications.
Uniqueness
The uniqueness of this compound lies in its combined properties, which make it suitable for a wide range of applications. Its ability to interact with specific molecular targets and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial applications
Propriétés
Numéro CAS |
74008-02-9 |
|---|---|
Formule moléculaire |
C9H16N2O2S |
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
cyclohexanamine;1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H13N.C3H3NO2S/c7-6-4-2-1-3-5-6;5-2-1-7-3(6)4-2/h6H,1-5,7H2;1H2,(H,4,5,6) |
Clé InChI |
LGPHXWSXOZSHAP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N.C1C(=O)NC(=O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


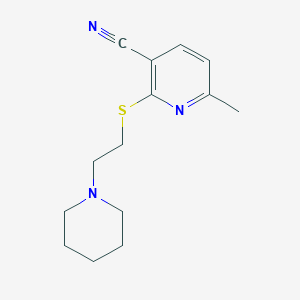
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
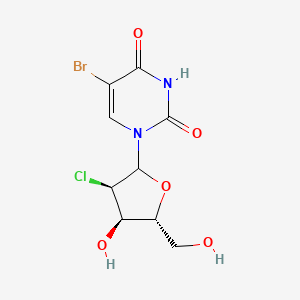
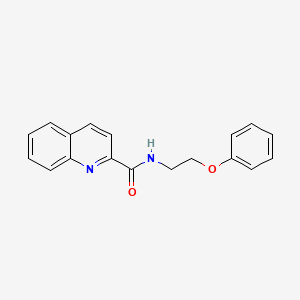
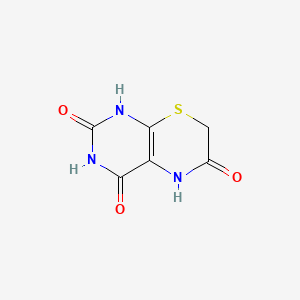
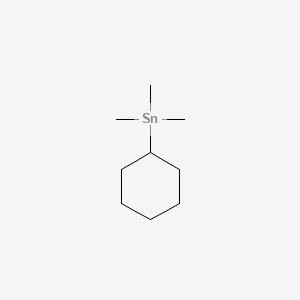
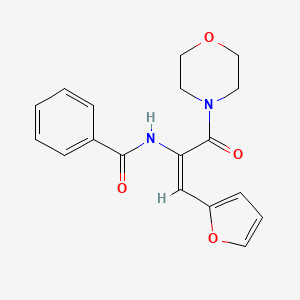
![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

